1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, a derivative of 1-(6-Aminopyridin-3-yl)pyrrolidin-2-one, acts as a potent and irreversible inhibitor of myeloperoxidase (MPO). [] MPO is a crucial enzyme involved in the inflammatory response and has been implicated in various inflammatory diseases, including cardiovascular disease. This derivative effectively inhibited MPO activity in human plasma, blocked MPO-dependent vasomotor dysfunction ex vivo, and exhibited good oral bioavailability and in vivo efficacy in a mouse model of peritonitis. [] These findings highlight the potential of this class of compounds as therapeutic agents for inflammatory conditions.
Research has identified 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859) as a potent and orally bioavailable selective estrogen receptor degrader (SERD) derived from the 1-(6-Aminopyridin-3-yl)pyrrolidin-2-one scaffold. [] This compound effectively degrades the estrogen receptor alpha (ERα) and has shown promise in preclinical models of ER+ breast cancer, including those resistant to conventional hormone therapies. [] This discovery underscores the potential of this chemical class in developing novel therapies for hormone-dependent cancers.
The 1-(6-Aminopyridin-3-yl)pyrrolidin-2-one scaffold has also been successfully incorporated into the development of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one), a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [] ATM kinase plays a crucial role in the DNA damage response pathway and is an attractive target for cancer therapy. AZD0156 has demonstrated potent antitumor activity in preclinical models, particularly when combined with DNA-damaging agents, and is currently undergoing clinical evaluation. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7